methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that features a combination of isoquinoline and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various substrates. This method allows for the formation of the pyrrolidine ring with high stereochemical control .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and ligands is crucial in achieving the desired stereochemistry and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate: shares structural similarities with other isoquinoline and pyrrolidine derivatives.
3,3-pyrrolidinyl spirooxoindoles: These compounds also feature a pyrrolidine ring and are synthesized via similar catalytic methods.
Uniqueness
What sets this compound apart is its unique combination of isoquinoline and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-27-22(26)20-9-5-4-8-19(20)21(25)24-13-11-18(15-24)23-12-10-16-6-2-3-7-17(16)14-23/h2-9,18H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCYASFJXMWKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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